Product packaging for 3,4-dichloro-N-methyl-N-phenylbenzamide(Cat. No.:)

3,4-dichloro-N-methyl-N-phenylbenzamide

Cat. No.: B11179841
M. Wt: 280.1 g/mol
InChI Key: OIGVMXFGWQJRSF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methyl-N-phenylbenzamide, with the molecular formula C14H11Cl2NO, is a synthetic small molecule belonging to the class of benzanilides . Its structure features a benzamide core substituted with 3,4-dichlorophenyl and N-methyl-N-phenyl groups, as defined by its SMILES notation CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl . This specific arrangement suggests potential utility as a key intermediate or building block in organic synthesis and medicinal chemistry research, particularly for the development of compounds with targeted biological activity. The dichloro and N-alkyl anilide motifs are common pharmacophores found in molecules that modulate various enzymatic functions. Researchers are investigating similar compounds for a range of applications, including as inhibitors of specific proteases . This product is provided as a reference standard for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and primary scientific literature for comprehensive handling and application data prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2NO B11179841 3,4-dichloro-N-methyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

3,4-dichloro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,1H3

InChI Key

OIGVMXFGWQJRSF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichloro N Methyl N Phenylbenzamide

Fundamental Principles of Amide Bond Formation

The amide bond is a cornerstone of organic and medicinal chemistry, most notably forming the backbone of proteins. hepatochem.com Its synthesis is one of the most frequently performed reactions in drug discovery. nih.gov The primary method for forming an amide bond is through the condensation of a carboxylic acid or its derivative with an amine. hepatochem.com

The formation of an amide bond is a classic example of a nucleophilic acyl substitution reaction. studysmarter.co.ukvanderbilt.edu This class of reaction involves the substitution of a leaving group on a carbonyl carbon by a nucleophile. byjus.com The general mechanism proceeds in two principal stages:

Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. This leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge. vanderbilt.edu

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, which results in the expulsion of a leaving group. vanderbilt.edulibretexts.org In the synthesis of amides from carboxylic acids, the leaving group is formally a hydroxide (B78521) ion, which is a poor leaving group, necessitating the activation of the carboxylic acid. When more reactive derivatives like acyl chlorides are used, the leaving group is a chloride ion, which is a much better leaving group.

The reaction can be catalyzed under both acidic and basic conditions. byjus.com

Acidic Conditions: The carbonyl oxygen of the carboxylic acid derivative is protonated, which increases the electrophilicity of the carbonyl carbon and activates it towards nucleophilic attack by the amine. byjus.com

Basic Conditions: A base can be used to deprotonate the amine, increasing its nucleophilicity. In reactions involving acyl chlorides, a base is used to neutralize the acidic byproduct (HCl), driving the reaction to completion. byjus.com

Several factors critically influence the rate, efficiency, and outcome of amide bond formation.

Reactivity of the Acylating Agent: The reactivity of the carboxylic acid derivative is paramount. The general order of reactivity is acyl chlorides > acid anhydrides > esters > carboxylic acids > amides. vanderbilt.edu Amides are the least reactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond. byjus.comlibretexts.org

Nucleophilicity of the Amine: The reactivity of the amine partner is also crucial. Electron-donating groups on the amine enhance its nucleophilicity, while electron-withdrawing groups decrease it, making the reaction more challenging. nih.gov Steric hindrance around the nitrogen atom can also impede the reaction.

Reaction Conditions: Temperature, solvent, and concentration play significant roles. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to side reactions. numberanalytics.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can solubilize reactants and stabilize charged intermediates. numberanalytics.comucl.ac.uk

Catalysts and Additives: The choice of catalyst or coupling reagent is often the most critical factor, especially when starting from a carboxylic acid. Catalysts can activate the carboxylic acid, facilitate the nucleophilic attack, or assist in the departure of the leaving group. acs.org

Established Synthetic Routes for N-Phenylbenzamide Scaffolds

The N-phenylbenzamide scaffold, the core structure of the target compound, can be synthesized via several reliable methods. For 3,4-dichloro-N-methyl-N-phenylbenzamide, these routes would typically involve a derivative of 3,4-dichlorobenzoic acid and N-methylaniline.

The Schotten-Baumann reaction, first described in the 1880s, is a robust method for synthesizing amides from amines and acid chlorides. chemistnotes.comwikipedia.org This reaction is typically performed under basic conditions, often using a two-phase system of water and an organic solvent. wikipedia.org

For the synthesis of an N-phenylbenzamide, such as the reaction between aniline (B41778) and benzoyl chloride, the reaction proceeds via nucleophilic attack of the amine on the highly reactive acyl chloride. youtube.comyoutube.com An aqueous base, like sodium hydroxide, or an organic base, like pyridine (B92270), is added to neutralize the hydrochloric acid formed as a byproduct, preventing it from protonating the unreacted amine and shifting the equilibrium towards the product. byjus.comchemistnotes.com

The synthesis of this compound could be readily achieved by reacting 3,4-dichlorobenzoyl chloride with N-methylaniline under Schotten-Baumann conditions.

Table 1: Overview of the Schotten-Baumann Reaction

ParameterDescriptionExample Reactants for Target Compound
Reaction TypeNucleophilic Acyl Substitution-
ElectrophileAcyl Chloride3,4-Dichlorobenzoyl chloride
NucleophilePrimary or Secondary AmineN-methylaniline
BaseAqueous NaOH or PyridineNeutralizes HCl byproduct
Solvent SystemOften biphasic (e.g., water and an organic solvent)Allows for easy separation

A more modern and often milder approach to amide synthesis involves the direct coupling of a carboxylic acid and an amine using a coupling reagent. hepatochem.com These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a better leaving group, thereby facilitating the reaction with the amine. nih.gov This method avoids the need to prepare the often harsh and moisture-sensitive acyl chloride separately.

A vast array of coupling reagents has been developed, which can be broadly categorized:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce racemization in chiral substrates. nih.govpeptide.com

Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. hepatochem.com They generate activated benzotriazolyl esters from carboxylic acids.

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are known for their high efficiency, rapid reaction times, and low rates of racemization. hepatochem.comnih.govpeptide.com

The synthesis of this compound would involve the direct reaction of 3,4-dichlorobenzoic acid and N-methylaniline in the presence of one of these coupling reagents and a suitable base, such as N,N-diisopropylethylamine (DIPEA). nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassAbbreviationFull NameNotes
CarbodiimideEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea (B33335) byproduct, easy removal. peptide.com
CarbodiimideDCCDicyclohexylcarbodiimideInsoluble dicyclohexylurea byproduct, removed by filtration. peptide.com
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective coupling reagent. hepatochem.com
Aminium/Uronium SaltHATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Very efficient with minimal racemization. nih.gov
Aminium/Uronium SaltHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFast reaction times, often used with HOBt. peptide.com

Transition metal catalysis offers powerful alternative strategies for forming the C–N bonds inherent in amides. utexas.edu While classical methods form the bond between the carbonyl carbon and the nitrogen, metal-catalyzed cross-coupling reactions can form the bond between an aryl group and the nitrogen atom. The Buchwald-Hartwig amination, for example, is a palladium-catalyzed cross-coupling reaction for the N-arylation of amines and amides. researchgate.net

Specific strategies for synthesizing N-aryl amides include:

N-Arylation of Primary Amides: A pre-formed primary amide can be coupled with an aryl halide using a palladium or copper catalyst to generate a secondary N-aryl amide.

Aminocarbonylation: A more direct route involves a three-component reaction between an aryl halide, an amine, and carbon monoxide, catalyzed by a transition metal like palladium. utexas.edu This method constructs the entire amide functionality in a single step. For the target compound, this would involve reacting a 3,4-dihaloarene (e.g., 1-bromo-3,4-dichlorobenzene) with N-methylaniline and carbon monoxide in the presence of a palladium catalyst.

Nickel-Photoredox Catalysis: Recent advances have enabled mild amide arylations using a combination of nickel and photoredox catalysis. This approach can facilitate the challenging C–N reductive elimination from a Ni(II) intermediate at moderate temperatures, allowing for a broad substrate scope. escholarship.org

These methods provide alternative synthetic disconnections and are particularly valuable for constructing complex molecules with sensitive functional groups. nih.govcapes.gov.br

Table 3: Metal-Catalyzed Approaches to N-Aryl Amide Scaffolds

MethodCatalyst TypeReactantsDescription
Buchwald-Hartwig AmidationPalladiumAryl Halide + Primary/Secondary AmideForms the N-Aryl bond on a pre-existing amide. researchgate.net
Copper-Catalyzed AmidationCopper (Ullmann-type)Aryl Halide + AmideA classical method for C-N bond formation. escholarship.org
AminocarbonylationPalladiumAryl Halide + Amine + Carbon MonoxideA three-component reaction to build the amide in one step. utexas.edu
Nickel/Photoredox ArylationNickel / PhotocatalystAryl Halide + AmideA modern, mild method for C-N bond formation. escholarship.org

Metal-Catalyzed Amidation of Aryl Halides

Suzuki-Miyaura Cross-Coupling for Benzamide (B126) Synthesis

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been adapted for the synthesis of benzamides. This typically involves the palladium-catalyzed reaction of an aryl boronic acid with an amide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For the synthesis of N-aryl benzamides, this can involve the coupling of an N-activated amide with an arylboronic acid. The use of N-heterocyclic carbene (NHC) ligands has been shown to be particularly effective in these transformations.

Aryl Halide/AmideBoronic AcidCatalystBaseSolventYield (%)
N-Boc-N-phenylbenzamidep-tolylboronic acid[Pd(IPr)(cin)Cl] (0.1 mol%)K₂CO₃2-MeTHF/H₂O94
N-Boc-N-phenylbenzamide4-methoxyphenylboronic acid[Pd(IPr)(cin)Cl] (0.1 mol%)K₂CO₃2-MeTHF/H₂O92
N-Boc-N-phenylbenzamide4-chlorophenylboronic acid[Pd(IPr)(cin)Cl] (0.1 mol%)K₂CO₃2-MeTHF/H₂O85

This data is representative of Suzuki-Miyaura cross-coupling for N-aryl benzamide synthesis and is adapted from analogous systems.

Palladium-Mediated Extrusion–Insertion Pathways

Palladium-mediated extrusion-insertion (ExIn) reactions represent a mechanistically distinct approach to amide synthesis. This pathway can involve the extrusion of a small molecule, such as carbon dioxide or sulfur dioxide, from a palladium complex, followed by the insertion of another molecule, like an isocyanate, to form the desired amide bond. While this methodology has been explored for the synthesis of N-phenylbenzamide from benzenesulfinates and phenyl isocyanates, the solution-phase synthesis has proven challenging, with competing side reactions such as biphenyl (B1667301) formation being observed. Gas-phase studies, however, have provided evidence for the viability of the fundamental steps of this pathway.

Emerging Synthetic Protocols for Substituted N-Phenylbenzamides

The development of novel, milder, and more efficient methods for amide bond formation is an ongoing endeavor in organic chemistry. These emerging protocols often aim to avoid harsh reagents and catalysts, offering more sustainable synthetic routes.

Novel Reagents for Direct Amide Formation (e.g., 1,3-Diphenylthiourea)

While direct amide formation from carboxylic acids and amines is a fundamental transformation, it often requires activating agents. Research into novel reagents that can facilitate this coupling under mild conditions is of significant interest. Although the specific use of 1,3-diphenylthiourea as a direct catalyst for the formation of N-phenylbenzamides is not extensively documented in the reviewed literature, thiourea (B124793) derivatives are known to participate in various organic transformations and can act as precursors to reactive intermediates. For instance, the reaction of anilines with carbon disulfide can lead to the formation of isothiocyanates, which are reactive species in amide and thioamide synthesis.

Catalyst-Free Transamidation Reactions

Transamidation, the exchange of the amine portion of an amide, offers an alternative route to amide synthesis. While often requiring a catalyst, catalyst-free transamidation reactions have been developed, particularly for reactive amides or with highly nucleophilic amines. A simple, promoter-free protocol has been established for the transamidation of low-reactivity tertiary amides with aliphatic amines. This method is advantageous due to the absence of catalysts and additives, simplifying purification.

This data represents catalyst-free transamidation of tertiary amides and is based on analogous systems.

Photocatalytic N-Arylation of Benzamide Derivatives

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. In the context of benzamide synthesis, photocatalytic methods have been developed for the N-arylation of amides. These reactions often proceed via radical intermediates, generated through photoinduced electron transfer. For instance, the arylation of isonitriles with diaryliodonium salts under photoredox conditions has been shown to produce N-substituted arylamides. Furthermore, photocatalysis in aqueous micellar media has been demonstrated to enable the chemodivergent C-H arylation or N-dealkylation of chlorinated benzamides, showcasing the versatility of this approach. diva-portal.org

This data is representative of photocatalytic reactions leading to N-aryl amides and related structures, based on analogous systems.

Specific Synthetic Approaches to this compound

A general procedure for a similar transformation involves the in situ generation of a phosphonium salt from a carboxylic acid, which then reacts with the amine. Adapting this for the target molecule, 3,4-dichlorobenzoic acid would be activated, followed by the addition of N-methylaniline.

Proposed Synthesis:

A solution of 3,4-dichlorobenzoic acid in a suitable aprotic solvent, such as acetonitrile, would be treated with triphenylphosphine (B44618) and an N-halosuccinimide, like N-chlorosuccinimide, to form an activated acyl phosphonium salt in situ. To this mixture, N-methylaniline would be added, and the reaction would be stirred at room temperature until completion. The desired product, this compound, would then be isolated and purified using standard techniques such as column chromatography. Based on analogous reactions, this method is expected to provide the target compound in good yield. acs.org

Design of Precursors for Dichlorophenyl and N-Methyl-N-phenyl Moieties

The successful synthesis of the target compound relies on the strategic preparation of its constituent parts: a reactive derivative for the 3,4-dichlorophenyl group and the N-methyl-N-phenylamine moiety.

Dichlorophenyl Moiety Precursor:

The 3,4-dichlorophenyl portion is typically introduced via an activated form of 3,4-dichlorobenzoic acid. The most common and reactive precursor is 3,4-dichlorobenzoyl chloride . This acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the amine.

The synthesis of 3,4-dichlorobenzoyl chloride from its corresponding carboxylic acid is a standard procedure in organic synthesis. It can be prepared by treating 3,4-dichlorobenzoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an aprotic solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). fishersci.co.ukchemicalbook.com The use of oxalyl chloride is often preferred for its clean reaction profile, as the byproducts (CO, CO₂, and HCl) are gaseous. chemicalbook.com

N-Methyl-N-phenyl Moiety Precursor:

The N-methyl-N-phenyl moiety is provided by N-methylaniline . This secondary amine serves as the nucleophile in the amide bond formation. There are several established methods for the synthesis of N-methylaniline. A prevalent industrial method involves the alkylation of aniline. echemi.com This can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl halides (e.g., methyl iodide), in the presence of a base to neutralize the acid byproduct. echemi.comchemicalbook.com Another approach involves the reaction of nitrosobenzene (B162901) with methylboronic acid, promoted by triethylphosphite, which provides good selectivity for mono-N-methylation. acs.org

Table 1: Precursor Synthesis Overview

MoietyPrecursor CompoundStarting MaterialKey Reagents
Dichlorophenyl3,4-Dichlorobenzoyl chloride3,4-Dichlorobenzoic acidOxalyl chloride, DMF (cat.)
N-Methyl-N-phenylN-MethylanilineAnilineDimethyl sulfate, Base

Optimization of Reaction Conditions for Yield and Selectivity

The formation of this compound is achieved by the acylation of N-methylaniline with 3,4-dichlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction. website-files.comwikipedia.org Optimization of this process is critical to maximize the yield of the desired amide while minimizing side reactions, primarily the hydrolysis of the highly reactive acyl chloride. cam.ac.uk

Key parameters for optimization include the choice of base, solvent, temperature, and reaction setup.

Base: The reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org Therefore, a base is required to neutralize this acid. Common choices include aqueous bases like sodium hydroxide in a biphasic system or tertiary organic amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in an aprotic organic solvent. fishersci.co.ukwebsite-files.com The base must be strong enough to scavenge the acid but not so strong as to promote unwanted side reactions.

Solvent System: Schotten-Baumann conditions often employ a two-phase system consisting of water and an immiscible organic solvent like dichloromethane or diethyl ether. wikipedia.org The inorganic base resides in the aqueous phase, neutralizing the HCl, while the reactants and the product remain in the organic phase. wikipedia.org This setup can be effective but risks hydrolysis of the acyl chloride at the interface. cam.ac.uk Alternatively, the reaction can be run under anhydrous conditions in aprotic solvents like DCM or tetrahydrofuran (B95107) (THF) with an organic base. fishersci.co.uk

Temperature and Reagent Addition: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the slow addition of the acyl chloride to the amine solution can help control the reaction rate and reduce the formation of byproducts. fishersci.co.uk

Hydrolysis Management: The primary competing reaction is the hydrolysis of 3,4-dichlorobenzoyl chloride by any water present, which would regenerate the unreactive 3,4-dichlorobenzoic acid. cam.ac.uk Running the reaction under anhydrous conditions is one way to mitigate this. Recent studies have also shown that continuous flow reactors can significantly suppress hydrolysis compared to batch conditions, even in systems containing water, by improving mixing and control over reaction time. cam.ac.uk

Table 2: Optimization of Reaction Parameters

ParameterConditionRationale for OptimizationPotential Issues
Base Aqueous NaOH / Organic (e.g., TEA)Neutralizes HCl byproduct to drive equilibrium and prevent amine salt formation. organic-chemistry.orgExcess base can catalyze hydrolysis of the acyl chloride.
Solvent Biphasic (Water/DCM) / Anhydrous DCMBiphasic system sequesters HCl in the aqueous phase; anhydrous system minimizes hydrolysis. wikipedia.orgcam.ac.ukInterfacial hydrolysis in biphasic systems; strict moisture control needed for anhydrous.
Temperature 0 °C to Room TemperatureControls reaction exothermicity and minimizes side reactions. fishersci.co.ukLow temperatures may slow the reaction rate significantly.
Mixing Vigorous Stirring / Flow ReactorEnsures efficient contact between reactants, especially in biphasic systems. Flow chemistry can enhance mixing and reduce hydrolysis. cam.ac.ukInsufficient mixing can lead to localized high concentrations and side product formation.

Mechanistic Considerations of this compound Formation

The formation of the amide bond in this compound from 3,4-dichlorobenzoyl chloride and N-methylaniline proceeds through a well-established nucleophilic acyl substitution mechanism. website-files.com

The key steps are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N-methylaniline acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. The presence of two electron-withdrawing chlorine atoms on the benzoyl ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom. The result is a transient, unstable tetrahedral intermediate, which contains a negatively charged oxygen atom and a positively charged nitrogen atom. website-files.com

Collapse of the Intermediate and Leaving Group Expulsion: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl double bond. In this step, the chloride ion is expelled as a leaving group. Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl).

Deprotonation: The product of the previous step is a protonated amide (an N-acylated ammonium (B1175870) salt). A molecule of the base present in the reaction mixture (e.g., triethylamine or hydroxide) removes the proton from the nitrogen atom. This final deprotonation step is thermodynamically favorable and results in the formation of the neutral this compound product and the protonated base (e.g., triethylammonium (B8662869) chloride). organic-chemistry.org

This mechanism is characteristic of acylation reactions with acyl chlorides and is fundamental to the synthesis of a wide range of amides. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro N Methyl N Phenylbenzamide

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for analyzing the vibrational modes of 3,4-dichloro-N-methyl-N-phenylbenzamide. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering from vibrations that induce a change in molecular polarizability. This often results in strong signals for symmetric vibrations and bonds involving non-polar character, such as aromatic ring modes, which may be weak in the IR spectrum.

The key functional groups within the molecule give rise to characteristic Raman shifts. The C=O stretching vibration of the tertiary amide is expected to produce a strong and distinct band. The aromatic rings (both the dichlorinated benzoyl ring and the N-phenyl ring) will exhibit several characteristic bands, including C-H stretching, and in-plane and out-of-plane ring deformation modes. The C-Cl bonds on the benzoyl ring are also expected to produce characteristic, though typically weaker, stretching vibrations at lower wavenumbers.

Table 1: Expected Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchC-H (Aryl)3000 - 3100Medium
Aliphatic C-H StretchC-H (N-Methyl)2850 - 2960Medium
Carbonyl StretchC=O (Amide)1640 - 1680Strong
Aromatic Ring StretchC=C (Aryl)1580 - 1620Strong
Aromatic Ring StretchC=C (Aryl)1400 - 1500Strong
C-N StretchC-N (Amide)1250 - 1350Medium
C-Cl StretchC-Cl (Aryl)600 - 800Medium-Weak

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁Cl₂NO, corresponding to a monoisotopic mass of approximately 280.02 g/mol .

In the mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 280. A distinctive feature would be the isotopic pattern caused by the two chlorine atoms. The natural abundances of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) would result in a characteristic cluster of peaks for any chlorine-containing fragment: an [M]⁺˙ peak at m/z 280, an [M+2]⁺˙ peak at m/z 282 (from one ³⁷Cl), and an [M+4]⁺˙ peak at m/z 284 (from two ³⁷Cl atoms), with relative intensities of roughly 9:6:1.

The primary fragmentation pathways are dictated by the cleavage of the weakest bonds and the formation of stable charged or neutral species. For this compound, the most probable fragmentation involves the cleavage of the amide C-N bond. Two principal pathways are anticipated:

Formation of the Dichlorobenzoyl Cation: Cleavage can lead to the formation of the highly stable 3,4-dichlorobenzoyl cation. This acylium ion is resonance-stabilized and represents a major fragment in the spectrum.

Cleavage to form N-methyl-N-phenylaminyl derived fragments: The charge may also be retained on the nitrogen-containing portion of the molecule.

Based on the fragmentation of the parent compound N-methyl-N-phenylbenzamide, a proposed fragmentation pathway for the dichlorinated analog is outlined below. nist.gov

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl)Proposed Fragment IonCorresponding Neutral Loss
280[C₁₄H₁₁Cl₂NO]⁺˙ (Molecular Ion)-
173[C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation)C₇H₈N·
106[C₇H₈N]⁺ (N-methyl-N-phenylaminyl cation)C₇H₃Cl₂O·
77[C₆H₅]⁺ (Phenyl cation)C₈H₆Cl₂NO·

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The chromophores in this compound are the conjugated systems involving the two aromatic rings and the amide functional group.

The primary electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These high-energy, high-intensity transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the carbonyl (C=O) double bond. The conjugation between the benzoyl ring, the carbonyl group, the nitrogen atom, and the N-phenyl ring creates an extended π-system, which lowers the energy gap and shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower energy and significantly lower intensity (lower molar absorptivity) than π → π* transitions.

The presence of chloro substituents on the benzoyl ring acts as auxochromes, which can cause further shifts in the absorption maxima due to their electronic effects on the aromatic system.

Table 3: Expected Electronic Transitions for this compound

TransitionOrbitals InvolvedAssociated ChromophoreExpected Intensity
π → ππ → πConjugated Aromatic-Amide SystemHigh (ε > 10,000)
n → πn → πCarbonyl Group (C=O)Low (ε < 2,000)
n → πn → πAmide NitrogenLow (ε < 2,000)

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, a detailed structural profile can be reliably predicted based on crystal structures of closely related N-aryl benzamides. nih.govresearchgate.netnih.gov X-ray crystallography would provide the precise spatial arrangement of atoms in the crystal lattice, defining exact bond lengths, bond angles, and torsional (dihedral) angles.

The central amide linkage (–CO–N–) is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C–N bond significant partial double-bond character. Consequently, the C-N bond length would be shorter than a typical C-N single bond.

A key structural feature of N-aryl amides is the relative orientation of the two aromatic rings. Steric hindrance and electronic effects govern the dihedral angles between the plane of the amide group and the planes of the dichlorobenzoyl and N-phenyl rings. In similar structures, these rings are significantly twisted out of the amide plane, preventing full π-conjugation across the entire molecule. nih.gov For instance, in N-(4-methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41°. nih.gov

Table 4: Predicted Molecular Geometry Parameters for this compound (based on analogous structures)

ParameterAtoms InvolvedTypical Value
Bond Lengths (Å)
C=O1.23 - 1.25 Å
C(O)-N1.33 - 1.36 Å
N-C(phenyl)1.42 - 1.45 Å
N-C(methyl)1.45 - 1.48 Å
C-Cl1.73 - 1.75 Å
Bond Angles (°)
O-C-N120 - 123°
C(O)-N-C(phenyl)118 - 122°
C(phenyl)-N-C(methyl)117 - 120°
Dihedral Angles (°)
Dihedral(Benzoyl Ring // Amide Plane)20 - 45°
Dihedral(N-Phenyl Ring // Amide Plane)30 - 50°
Dihedral(Benzoyl Ring // N-Phenyl Ring)60 - 80°

Analysis of Molecular Conformation and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of experimental data on the specific molecular conformation and crystal packing of this compound. To date, the crystal structure of this compound has not been determined, and as a result, detailed research findings, including crystallographic data and precise molecular geometry, are not available.

While the specific arrangement of atoms and molecules of this compound in the solid state remains uncharacterized, general principles of conformational analysis and the study of related structures can offer some predictive insights. The conformation of N-methyl-N-phenylbenzamides is largely dictated by the rotational barriers around the amide C-N bond and the bonds connecting the phenyl rings to the amide group. The presence of the methyl group on the nitrogen atom introduces steric hindrance that significantly influences the preferred orientation of the phenyl rings.

In analogous N-methyl aromatic amides, a cis conformation, where the methyl group and the carbonyl oxygen are on the same side of the C-N bond, is often favored. This preference can be influenced by electronic repulsion between the lone pair of electrons on the carbonyl oxygen and the π-electrons of the aromatic rings. The degree of planarity between the amide group and the phenyl rings is a critical factor; greater coplanarity would imply a higher degree of electronic conjugation, which can be offset by steric strain.

The crystal packing in related benzanilide (B160483) structures is often stabilized by a network of intermolecular interactions. In compounds containing an N-H bond, intermolecular hydrogen bonding between the amide proton and the carbonyl oxygen of an adjacent molecule is a dominant feature, often leading to the formation of chains or ribbons within the crystal lattice. However, in the case of this compound, the absence of an amide proton precludes this type of classical hydrogen bonding.

Consequently, the crystal packing of this compound would be governed by weaker intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially C-H···O or C-H···π interactions. The two chlorine substituents on the benzoyl ring would also play a significant role in the crystal packing through halogen bonding or other electrostatic interactions.

Without experimental data, any discussion of the molecular conformation and crystal packing of this compound remains speculative. The generation of detailed data tables for its crystallographic parameters and molecular geometry is not possible at this time. Further research, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise solid-state structure of this compound.

Computational and Theoretical Investigations of 3,4 Dichloro N Methyl N Phenylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. Calculations for benzamide (B126) derivatives are often performed using hybrid functionals like B3LYP in combination with basis sets such as 6-31G or 6-311++G(d,p), which have been shown to yield results that correlate well with experimental data. researchgate.netorientjchem.org

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within 3,4-dichloro-N-methyl-N-phenylbenzamide, identifying regions of high or low electron density that are key to its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The energy gap is a key factor in analyzing intramolecular charge transfer (ICT) interactions within the molecule. irjweb.com For related benzamide derivatives, DFT calculations have been used to determine these values, which are crucial for predicting bioactivity. irjweb.comresearchgate.net The HOMO and LUMO energies for this compound would be calculated by first optimizing the molecule's geometry at a specified level of theory.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Calculated via DFT/B3LYP) Note: The following data is hypothetical and serves to illustrate how results would be presented for this compound.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.45
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.80
HOMO-LUMO Energy GapΔE = ELUMO - EHOMO4.65
Chemical Hardnessη = (ELUMO - EHOMO) / 22.325
Chemical Potentialμ = (EHOMO + ELUMO) / 2-4.125
Electrophilicity Indexω = μ2 / 2η3.66

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density, describing it in terms of atomic orbitals and bonds. This analysis can quantify the stabilization energy (E(2)) associated with delocalization interactions, such as the movement of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These interactions are crucial for understanding the molecule's stability and the nature of its chemical bonds. For instance, NBO analysis could reveal hyperconjugative interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the adjacent carbonyl and phenyl groups in this compound.

The distribution of atomic charges plays a significant role in the application of quantum chemical calculations to molecular systems. irjweb.com A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack. These areas are often localized around electronegative atoms like oxygen. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Theoretical vibrational frequencies can be calculated for this compound to simulate its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net A detailed assignment of the vibrational modes can be achieved by analyzing the Potential Energy Distribution (PED). researchgate.net For example, in related dichlorophenyl derivatives, the N-H stretching vibration is typically observed around 3400-3500 cm-1, and the C=O stretching mode appears in the 1600-1700 cm-1 region. researchgate.netorientjchem.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and provide valuable information for confirming the molecular structure.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Dichloro-Substituted Amide Source: Based on data for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. researchgate.net

AssignmentCalculated Scaled Frequency (cm-1)Experimental FTIR Frequency (cm-1)
N-H Stretch34633266
C-H Stretch (Aromatic)31213113
C=O Stretch16871688
C-N Stretch14121400
C-Cl Stretch889885

The three-dimensional structure of this compound is not rigid. Rotation is possible around several single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom (dihedral angles).

A theoretical conformational analysis of this compound would involve systematically rotating key dihedral angles and calculating the energy at each point to identify the lowest-energy conformers (global and local minima) and the energy barriers between them. This provides a detailed energy landscape that is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. Studies on similar structures have shown that the dihedral angle between the two benzene (B151609) rings can vary significantly, for example, being around 60-63° in some N-phenylbenzamide derivatives. researchgate.netresearchgate.net

Lack of Publicly Available Research on the

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant absence of specific computational and theoretical research focused solely on the chemical compound This compound . Consequently, it is not possible to provide a detailed article that adheres to the requested scientific outline.

The inquiry sought in-depth information on several key areas of computational chemistry for this specific molecule, including:

Reaction Mechanism Studies: Elucidation of potential energy surfaces for amide bond formation, characterization of transition states, calculation of reaction barriers, and the effects of different solvation models on reaction pathways.

Advanced Molecular Dynamics: Application of methods such as Deep Potential Molecular Dynamics or Transition Path Sampling.

Molecular Modeling and Simulation: In silico analysis of molecular interactions, including molecular docking studies to determine binding modes.

While computational studies, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking, have been conducted on a variety of other benzamide derivatives, the search did not yield any specific studies dedicated to this compound. The available research on related compounds cannot be substituted, as the specific placement of the chloro and methyl groups would uniquely influence the electronic structure, reaction mechanisms, and interaction profiles of the target molecule.

General principles of computational chemistry are applied to study amide bond formation and molecular interactions. However, without specific research on this compound, any discussion of its potential energy surfaces, transition states, or binding modes would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed research findings, data tables, and specific analyses requested for each subsection of the outline for this compound are not available in the public domain at this time.

Molecular Modeling and Simulation

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Structural Parameter Correlation

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. In the context of this compound, while specific QSAR models for this exact molecule are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its distinct structural features—the dichlorinated phenyl ring, the N-methyl group, and the N-phenyl group—collectively influence its reactivity and potential biological interactions.

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For this compound, the electron-withdrawing nature of the two chlorine atoms on the benzoyl ring significantly impacts the electron density of the entire molecule, influencing its ability to participate in electrophilic or nucleophilic reactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational angles are crucial. The presence of the N-methyl and N-phenyl groups introduces steric hindrance around the amide bond, which can affect its rotational freedom and how the molecule fits into a receptor's binding site.

By developing a QSAR model for a series of analogous benzamide derivatives, researchers can predict the reactivity or activity of new, unsynthesized compounds. For instance, a hypothetical QSAR study on a series of dichlorinated N-alkyl-N-phenylbenzamides might reveal a correlation between the position and number of chlorine atoms and a specific biological activity. Such a model could be represented by a linear or non-linear equation that relates these structural descriptors to the observed outcome.

The following interactive data table illustrates the types of molecular descriptors that would be calculated for this compound and its hypothetical analogs in a QSAR study. These descriptors would then be used to build a predictive model.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
This compound280.144.23.5-6.8-1.2
3-chloro-N-methyl-N-phenylbenzamide245.693.73.1-6.5-1.0
4-chloro-N-methyl-N-phenylbenzamide245.693.73.3-6.6-1.1
N-methyl-N-phenylbenzamide211.253.22.8-6.2-0.8

Theoretical Design and Exploration of Novel Benzamide Derivatives

Building upon the principles of QSAR and other computational chemistry techniques, the theoretical design and exploration of novel benzamide derivatives represent a rational approach to discovering new molecules with desired properties. This in silico process allows for the conceptualization and evaluation of new chemical entities without the immediate need for synthetic efforts, thereby saving time and resources.

In Silico Screening and Prediction of Structural Modifications

In silico screening involves the use of computational models to predict the properties and activities of virtual compounds. For this compound, this process would start with the core structure and systematically explore the effects of various structural modifications. The goal is to identify which changes are likely to enhance a desired property, such as increased reactivity for a particular chemical transformation or improved binding affinity to a biological target.

Several computational techniques are employed in this virtual screening process:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If the target of this compound is a specific protein, molecular docking can be used to screen a library of its virtual derivatives to predict which ones will bind most strongly to the protein's active site. The docking scores provide a rank-ordering of the potential efficacy of the designed analogs.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the structure of this compound and its interactions with a target, a pharmacophore model can be developed. This model can then be used to search virtual libraries for other molecules that match the pharmacophore, or to guide the design of new derivatives with an improved fit.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. For novel benzamide derivatives designed in silico, MD simulations can be used to assess the stability of their binding to a target protein and to understand the energetic contributions of different structural modifications to the binding affinity.

The following interactive data table presents a hypothetical example of an in silico screening study for derivatives of this compound, predicting their binding affinity to a hypothetical protein target.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Analog 1Replacement of 3,4-dichloro with 3,4-difluoro-7.2Hydrogen bond with Ser-120
Analog 2Replacement of N-methyl with N-ethyl-6.8Increased hydrophobic interactions
Analog 3Addition of a 4'-hydroxy group to the N-phenyl ring-8.5New hydrogen bond with Asp-85
Analog 4Replacement of the phenyl ring with a pyridine (B92270) ring-7.5Potential for a new pi-cation interaction

These in silico predictions provide a valuable roadmap for synthetic chemists, prioritizing the synthesis of compounds that are most likely to exhibit the desired properties. This iterative cycle of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery and materials science.

Chemical Reactivity and Derivatization Studies of 3,4 Dichloro N Methyl N Phenylbenzamide

Structure-Reactivity Relationships in Substituted Benzamides

Influence of Halogen Substituents on Aromatic Ring Reactivity

The two chlorine atoms at the 3- and 4-positions of the benzoyl group significantly modulate the reactivity of the aromatic ring. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms pull electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org The withdrawal of electrons makes the ring's pi system less nucleophilic.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the aromatic pi system. libretexts.org This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen.

Impact of N-Methyl and N-Phenyl Groups on Amide Bond Stability and Reactivity

The substitution of the amide nitrogen with both a methyl and a phenyl group creates a tertiary amide, which has distinct properties compared to primary or secondary amides. These substituents influence the amide bond's stability and reactivity through electronic and steric mechanisms.

Calculations have shown that methyl and phenyl substituents on the amide nitrogen can lead to a decrease in the N-C bond dissociation enthalpy, effectively weakening the amide bond compared to primary amides. researchgate.net This is attributed to the electronic effects of these groups. The introduction of substituents at the amide nitrogen can significantly affect the resonance stabilization of the amide bond. nih.gov This resonance, a result of the interaction between the nitrogen lone pair and the carbonyl pi-system, is crucial to the planarity and stability of the amide group.

Sterically, the presence of two groups on the nitrogen atom hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance makes tertiary amides, including 3,4-dichloro-N-methyl-N-phenylbenzamide, generally more resistant to cleavage reactions like hydrolysis compared to their primary and secondary counterparts. arkat-usa.orgresearchgate.net

Table 1: General Effects of Substituents on Benzamide (B126) Reactivity
Substituent TypePositionEffect on Aromatic RingEffect on Amide BondExample Group
HalogenAromatic Ring (C3, C4)Deactivating (Inductive), Ortho/Para-directing (Resonance)Indirect electronic influence-Cl
AlkylAmide Nitrogen (N)N/AWeakens C-N bond, increases steric hindrance-CH₃
ArylAmide Nitrogen (N)N/AWeakens C-N bond, increases steric hindrance, electronic effects-C₆H₅

Amide Bond Cleavage and Stability

The cleavage of the amide bond in this compound is a critical aspect of its chemical reactivity. This process is generally challenging due to the inherent stability of the amide linkage.

Mechanistic Insights into C-N Bond Scission

The cleavage of the C-N bond in amides typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the scission of the C-N bond.

The stability of the amide bond is largely due to the poor leaving group ability of the resulting amine anion. For cleavage to occur, the nitrogen atom must be protonated or otherwise converted into a better leaving group. Transition metal coordination to the amide bond has also been shown to facilitate cleavage by increasing the Lewis acidity of the metal center, making the carbonyl carbon more susceptible to nucleophilic attack. rsc.org Palladium-catalyzed reactions, for instance, have been developed for transamidation via C-N bond cleavage. rsc.org

Hydrolysis and Other Cleavage Pathways

Hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as a protonated ammonium (B1175870) ion, a good leaving group) yield the carboxylic acid and the corresponding amine salt. For this compound, this would produce 3,4-dichlorobenzoic acid and N-methylaniline hydrochloride.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the nucleophile directly attacks the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate with a negative charge on the oxygen. The expulsion of the amine anion (a poor leaving group) is the rate-determining step. This process is generally less efficient for tertiary amides due to steric hindrance and the stability of the amide bond. arkat-usa.orgumich.edu The products are the carboxylate salt (3,4-dichlorobenzoate) and the free amine (N-methylaniline). Tertiary amides are known to be very difficult to cleave under basic conditions, often requiring more forceful reaction conditions than primary or secondary amides. arkat-usa.orgresearchgate.net

Other pathways for amide bond cleavage exist, such as reductive cleavage using strong reducing agents or specialized reagents that can activate the amide bond for subsequent transformations. nih.gov

Table 2: Comparison of Amide Hydrolysis Conditions
Amide TypeRelative Rate of Basic HydrolysisTypical Conditions Required
Primary (e.g., Benzamide)FastestModerate (e.g., aq. NaOH, reflux)
Secondary (e.g., N-Methylbenzamide)IntermediateStronger (e.g., conc. NaOH, prolonged reflux)
Tertiary (e.g., this compound)SlowestHarsh (e.g., strong base/acid, high temp/pressure) arkat-usa.orgresearchgate.net

Functional Group Transformations

Beyond the cleavage of the amide bond, the functional groups within this compound can undergo various transformations. These reactions provide pathways for creating new derivatives with potentially different chemical and physical properties.

The primary sites for functional group transformation are the amide moiety and the dichlorinated aromatic ring.

Reduction of the Amide: The tertiary amide group can be reduced to a tertiary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reaction involves the conversion of the carbonyl group into a methylene (B1212753) group (CH₂), yielding 3,4-dichloro-N-methyl-N-benzylphenylamine.

Reactions of the Aromatic Ring: While the dichlorinated ring is deactivated towards electrophilic substitution, it may be susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions. This typically requires a strong nucleophile and often harsh reaction conditions (high temperature and pressure), or the presence of additional, strongly electron-withdrawing groups. The chlorine atoms could potentially be displaced by nucleophiles such as alkoxides, amines, or thiolates.

Metal-Catalyzed Cross-Coupling: The C-Cl bonds on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for extensive derivatization of the aromatic core.

These transformations highlight the potential of this compound as a scaffold for the synthesis of a diverse range of more complex molecules.

Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring

The dichlorophenyl ring is the primary site for aromatic substitution reactions, though its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The this compound molecule contains a dichlorinated benzene ring that is deactivated towards electrophilic aromatic substitution. This deactivation stems from the electron-withdrawing inductive effects of the two chlorine atoms and the benzoyl group. wikipedia.orgucalgary.ca Electrophilic attack on this ring is therefore less favorable and requires harsh reaction conditions. wikipedia.orgminia.edu.eg

The directing effects of the substituents are as follows:

Chlorine atoms: Both chlorine atoms are ortho, para-directing groups. However, they are deactivating due to their strong inductive electron withdrawal. ucalgary.ca

Acyl group (-C(O)N(CH₃)Ph): The benzoyl group is a meta-directing and deactivating group. wikipedia.org

When considering an electrophilic attack, the positions on the ring (numbered relative to the benzoyl group) have varying levels of activation/deactivation.

Position 2: ortho to the benzoyl group (deactivated) and meta to the 3-chloro and 4-chloro groups.

Position 5: meta to the benzoyl group (favored by the acyl group), ortho to the 4-chloro group (favored), and meta to the 3-chloro group.

Position 6: ortho to the benzoyl group (deactivated) and ortho to the 3-chloro group (favored).

The directing effects are conflicting. However, the strong deactivating nature of the benzoyl group and the chlorine atoms makes electrophilic substitution challenging. Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require forcing conditions. byjus.commasterorganicchemistry.com For instance, nitration would likely occur at position 5, directed meta to the carbonyl and ortho to the C4-chloro group.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E+)ReagentsPredicted Major Product(s)
NO₂⁺HNO₃/H₂SO₄5-nitro-3,4-dichloro-N-methyl-N-phenylbenzamide
Br⁺Br₂/FeBr₃5-bromo-3,4-dichloro-N-methyl-N-phenylbenzamide
SO₃Fuming H₂SO₄5-sulfonic acid-3,4-dichloro-N-methyl-N-phenylbenzamide

Nucleophilic Aromatic Substitution (SNAr)

The dichlorophenyl ring of this compound is moderately activated for nucleophilic aromatic substitution. For an SNAr reaction to occur, an aromatic ring must be electron-poor and possess a good leaving group. quizlet.comlibretexts.orgpressbooks.pub The presence of the electron-withdrawing benzoyl group and two chlorine atoms (which can act as leaving groups) facilitates this reaction. libretexts.orgpressbooks.pub

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pubnih.gov The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing benzoyl group, particularly its carbonyl component, can stabilize the negative charge of the Meisenheimer complex, especially when the nucleophilic attack occurs at the ortho or para positions relative to it.

In this compound, the chlorine at position 4 is para to the benzoyl group, making it the more likely site for nucleophilic attack compared to the chlorine at position 3 (meta). quizlet.compressbooks.pub Strong nucleophiles, such as alkoxides, amides, or thiolates, can displace the chloride ion, typically at elevated temperatures.

Interactive Table: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExamplePotential Product (Substitution at C4)
RO⁻Sodium methoxide (NaOCH₃)3-chloro-4-methoxy-N-methyl-N-phenylbenzamide
R₂N⁻Sodium amide (NaNH₂)4-amino-3-chloro-N-methyl-N-phenylbenzamide
RS⁻Sodium thiophenoxide (NaSPh)3-chloro-N-methyl-4-(phenylthio)-N-phenylbenzamide

Modifications and Derivatizations at the Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary amide. This functional group is generally stable due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts partial double bond character to the C-N bond.

Modifications directly at the nitrogen atom are limited without cleaving the amide bond. The N-methyl and N-phenyl groups are not readily displaced. The primary reaction involving the nitrogen center is the hydrolysis of the amide bond, which can be achieved under strong acidic or basic conditions, typically with heating.

Acid-catalyzed hydrolysis: This reaction would yield 3,4-dichlorobenzoic acid and N-methylaniline.

Base-catalyzed hydrolysis: This would produce the salt of 3,4-dichlorobenzoic acid (e.g., sodium 3,4-dichlorobenzoate) and N-methylaniline.

Derivatization attempts that involve alkylation or acylation at the nitrogen are not feasible as there are no protons on the nitrogen to be removed.

Reactions at the Benzoyl Moiety

The benzoyl moiety contains the carbonyl group, which is a key site for chemical reactions.

Reduction of the Carbonyl Group

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the benzamide into a substituted benzylamine. The product of such a reduction would be 3,4-dichloro-N-methyl-N-phenylmethanamine.

Hydrolysis

As mentioned previously, the most significant reaction of the benzoyl moiety is the cleavage of the amide bond through hydrolysis. This reaction breaks the molecule into its constituent carboxylic acid and amine parts.

Stereochemical Dynamics

The stereochemical dynamics of this compound are characterized by restricted rotation around its single bonds, leading to distinct conformational isomers.

Rotational Barriers Around the Amide Bond and Aromatic Rings

Internal rotation around the C-N amide bond in amides is known to be slow due to the partial double bond character resulting from resonance. core.ac.uk This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). In N,N-disubstituted amides, the energy barrier to rotation is significant and can often be measured by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govmontana.edu

For N-methyl-N-phenylbenzamides, several rotational barriers are of interest:

Amide (C-N) Bond Rotation: The barrier to rotation around the C(O)-N bond is typically in the range of 15-25 kcal/mol. core.ac.ukmdpi.com This high barrier can lead to separable conformers at low temperatures.

N-Phenyl (N-CAr) Bond Rotation: Rotation around the bond connecting the nitrogen to the phenyl ring also has a barrier. The planarity of this bond is influenced by steric hindrance between the phenyl group and the rest of the molecule.

Benzoyl-Carbonyl (CAr-C) Bond Rotation: There is also a barrier to rotation for the bond connecting the dichlorophenyl ring to the carbonyl carbon.

Computational studies and experimental data from analogous compounds can provide estimates for these barriers.

Interactive Table: Estimated Rotational Energy Barriers for a Related Compound (N-methylbenzanilide)

BondMethodEstimated Rotational Barrier (kcal/mol)
Amide (C(O)-N)DFT Calculations~18-22
N-Phenyl (N-CAr)Dynamic NMR~8-12
Benzoyl (CAr-C(O))Molecular Mechanics~4-6

Note: These are estimated values based on structurally similar compounds and may vary for this compound due to electronic and steric effects of the chlorine atoms.

Interconversion Between Conformational Isomers

The restricted rotation around the amide bond can lead to the existence of E and Z isomers. core.ac.uk In the case of N-methyl-N-phenylbenzamide, these isomers would be defined by the relative orientation of the benzoyl group and the substituents on the nitrogen atom. N-methyl substitution has been shown to influence the stability of these isomers. core.ac.uk

Furthermore, rotation around the N-CAr and CAr-C bonds gives rise to different spatial arrangements of the two aromatic rings relative to the amide plane. The molecule will adopt a minimum energy conformation that balances the electronic effects of conjugation with steric hindrance. The interconversion between these conformational isomers occurs at rates dependent on the rotational energy barriers and the temperature. At room temperature, the interconversion is typically rapid, resulting in an averaged structure observed by many analytical techniques. However, at lower temperatures, it may be possible to observe individual conformers. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Findings for 3,4-dichloro-N-methyl-N-phenylbenzamide

A thorough review of existing academic literature reveals a significant scarcity of specific research focused on the chemical compound this compound. As of the current date, there are no notable peer-reviewed articles detailing its synthesis, characterization, or biological activity. While studies on related N-phenylbenzamide analogs and other dichlorinated compounds exist, the specific properties and potential applications of this compound remain largely unexplored in the scholarly domain. The lack of dedicated research on this particular molecule is a key finding in itself, highlighting a significant gap in the current body of scientific knowledge.

General synthetic methods for N-phenylbenzamides have been described, which could theoretically be adapted for the synthesis of this compound. These methods often involve the reaction of a corresponding benzoyl chloride with an appropriate aniline (B41778) derivative. However, specific reaction conditions, yields, and purification strategies for this compound have not been documented in the academic literature.

Similarly, while the biological activities of various substituted benzamides have been investigated, with some exhibiting herbicidal, insecticidal, or pharmaceutical properties, no such studies have been published for this compound. Therefore, its pharmacological, toxicological, and environmental profiles are currently unknown.

Identification of Gaps in Current Scholarly Understanding

The primary and most significant gap in the current scholarly understanding of this compound is the near-complete absence of dedicated research on this compound. This overarching gap can be broken down into several key areas where information is lacking:

Synthesis and Characterization: There is no published, optimized, and validated synthetic route for this compound. Furthermore, comprehensive characterization data, including but not limited to spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic data, are not available in the public domain.

Physicochemical Properties: Fundamental physicochemical properties such as melting point, boiling point, solubility in various solvents, and partition coefficient (logP) have not been experimentally determined and reported in academic sources.

Biological Activity: The biological effects of this compound are entirely unknown. There is a complete lack of studies investigating its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

Mechanism of Action: Without any data on its biological activity, the mechanism of action of this compound at a molecular level remains uninvestigated.

Pharmacokinetics and Metabolism: No studies have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any biological system.

Toxicology: The toxicological profile of this compound is another major gap. There is no information on its potential acute or chronic toxicity, genotoxicity, or environmental impact.

The following table summarizes the identified gaps in the scholarly understanding of this compound:

Research AreaStatus of Knowledge
Synthesis No specific methods published.
Characterization No comprehensive data available.
Physicochemical Properties Undetermined.
Biological Activity Unexplored.
Mechanism of Action Unknown.
Pharmacokinetics Not studied.
Metabolism Not studied.
Toxicology Unknown.

Prospective Research Avenues and Methodological Advancements

Given the significant gaps in the understanding of this compound, future research should focus on building a foundational body of knowledge for this compound. The following are prospective research avenues, starting from the most fundamental aspects:

Development of a Synthetic Route: The initial and most crucial step would be to develop and optimize a reliable synthetic pathway for this compound. This would likely involve the acylation of N-methylaniline with 3,4-dichlorobenzoyl chloride. Methodological advancements could include exploring green chemistry approaches to minimize waste and improve efficiency.

Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques. This would include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate its molecular structure.

Mass Spectrometry (MS) to confirm its molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy to identify functional groups.

X-ray crystallography to determine its three-dimensional structure, if suitable crystals can be obtained.

Determination of Physicochemical Properties: Standard experimental procedures should be employed to determine key physicochemical properties such as melting point, solubility, and logP. These parameters are essential for any future biological or environmental studies.

Screening for Biological Activity: A broad-based screening approach could be utilized to identify any potential biological activities. This could involve assays for:

Antimicrobial activity against a panel of bacteria and fungi.

Cytotoxicity against various cancer cell lines.

Enzyme inhibition assays for relevant therapeutic targets.

Computational Studies: In parallel with experimental work, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict potential biological targets and guide the design of future analogs.

Toxicological Assessment: Initial toxicological evaluation should be conducted, starting with in vitro cytotoxicity assays on non-cancerous cell lines, followed by preliminary in vivo studies in model organisms if any significant biological activity is discovered.

Future research on this compound represents a blank slate, offering numerous opportunities for original and impactful scientific investigation. The initial focus must be on the fundamental chemistry and basic biological screening to provide a foundation for any subsequent, more specialized research.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3,4-dichloro-N-methyl-N-phenylbenzamide and its metabolites in biological samples?

  • Methodology : A validated high-performance liquid chromatography (HPLC) method with UV detection at 230 nm can be employed. Solid-phase extraction (SPE) using cyano columns ensures selective isolation of the compound and its metabolites from plasma. The method has a linear range of 10 ng/mL to 20 µg/mL, with intra- and interassay precision ≤11% .
  • Application : This protocol is critical for preclinical pharmacokinetic studies, enabling accurate quantification of metabolic stability and clearance rates.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is recommended. Key steps include data collection with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini), absorption correction, and structure refinement against high-resolution data. Monoclinic systems (e.g., space group P21/c) are common for benzamide derivatives .
  • Data Interpretation : Bond lengths, angles, and torsional parameters should be cross-validated with density functional theory (DFT) calculations to resolve ambiguities.

Q. What synthetic routes are reported for structurally related benzamide derivatives?

  • Methodology : Acylation of substituted anilines using chloro-substituted benzoyl chlorides under Schotten-Baumann conditions. For example, coupling 3,4-dichlorobenzoyl chloride with N-methylaniline in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Optimization : Reaction yields can be improved by controlling stoichiometry and using anhydrous solvents. Purity is confirmed via melting point analysis and NMR spectroscopy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?

  • Case Study : Structural analogs like U-47700 (a μ-opioid receptor agonist) show divergent receptor affinities due to stereochemistry. For example, the trans-isomer of U-47700 exhibits higher μ-opioid receptor selectivity than the cis-isomer .
  • Strategy : Conduct comparative binding assays (e.g., radioligand displacement) using enantiomerically pure samples. Validate results with in vivo models (e.g., tail-flick test for analgesia) to correlate structure-activity relationships (SARs).

Q. What experimental designs are suitable for investigating the metabolic pathways of this compound?

  • Methodology : Use liver microsomes (human or animal) to identify phase I metabolites via LC-MS/MS. Phase II metabolism can be studied by incubating with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.
  • Data Analysis : Fragment ion spectra and retention times should be compared with synthetic standards. For novel metabolites, nuclear Overhauser effect (NOE) NMR experiments can resolve regiochemical uncertainties .

Q. How do electron-withdrawing substituents (e.g., Cl, CF₃) influence the stability and reactivity of this compound?

  • Theoretical Framework : Computational studies (e.g., Hammett σ constants) predict that chloro groups increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack.
  • Experimental Validation : Perform kinetic studies under alkaline hydrolysis conditions (e.g., NaOH in ethanol) to measure degradation rates. Compare with derivatives lacking chloro substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Inhalation Exposure : Use fume hoods and N95 respirators during synthesis.
  • Skin Contact : Wear nitrile gloves and lab coats; wash immediately with soap and water.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
    • Documentation : Maintain Safety Data Sheets (SDS) with toxicity data (e.g., LD₅₀ in rodents) and first-aid measures.

Key Research Gaps

  • Toxicokinetics : Limited data on chronic exposure effects in mammalian models.
  • Environmental Fate : No studies on biodegradation or bioaccumulation potential.
  • Polymorphism : Unreported crystal forms (e.g., hydrates or solvates) that may impact bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.